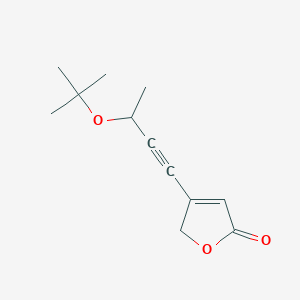

4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced through the reaction of the furan ring with tert-butyl alcohol in the presence of an acid catalyst.

Addition of the But-1-yn-1-yl Group: The but-1-yn-1-yl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan-2(5H)-one derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.

Substitution: The tert-butoxy and but-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(5H)-one derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated furan derivatives.

Scientific Research Applications

4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound’s potential biological activity can be studied for its effects on various biological systems, including enzyme inhibition and receptor binding.

Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound may influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation, by modulating the activity of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one: Unique due to the presence of both tert-butoxy and but-1-yn-1-yl groups.

This compound Derivatives: Compounds with similar structures but different functional groups attached to the furan ring.

Other Furan Derivatives: Compounds with a furan ring but different substituents, such as furfural and furan-2-carboxylic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both tert-butoxy and but-1-yn-1-yl groups allows for diverse chemical reactivity and the exploration of novel synthetic pathways.

Biological Activity

4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one is a synthetic compound belonging to the furanone family, which has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H16O3

- Molecular Weight : 204.222 g/mol

- CAS Number : 55001-17-7

Biological Activity Overview

The biological activity of furanones, particularly this compound, has been investigated primarily concerning its cytotoxic effects against various cancer cell lines. The furan ring structure is known for its pharmacological properties, making it a target for anticancer drug development.

Cytotoxicity Studies

Recent studies have demonstrated that furanone derivatives exhibit significant cytotoxicity against several tumor cell lines. For example, a study synthesized a series of furanone derivatives and tested their activity against HEPG2 (liver cancer), MCF7 (breast cancer), and CACO (colon cancer) cell lines. The results showed that certain derivatives had IC50 values in the nanomolar range, indicating potent anticancer activity .

Table 1: Cytotoxicity of Furanone Derivatives

The mechanisms by which furanones exert their cytotoxic effects are multifaceted. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Compounds derived from furanones have been shown to induce G2/M phase arrest in cancer cells. This was evidenced by flow cytometry analyses demonstrating increased pre-G1 phase cells after treatment .

- Apoptotic Pathways : The intrinsic mitochondrial pathway of apoptosis appears to be activated by these compounds, with significant increases in pro-apoptotic markers such as p53 and Bax, alongside decreased levels of anti-apoptotic markers like Bcl-2 .

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest leading to apoptosis |

| Apoptosis Induction | Increases pro-apoptotic factors (p53, Bax) and decreases anti-apoptotic factors (Bcl-2) |

Case Studies

Several studies have explored the efficacy of furanone derivatives in preclinical settings:

- Cytotoxic Evaluation : A study evaluated the cytotoxicity of various furan-based compounds against MCF7 breast cancer cells using the MTT assay. Compounds exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies .

- Inhibition of Tubulin Polymerization : Some derivatives were found to inhibit β-tubulin polymerization significantly, suggesting a mechanism that disrupts microtubule dynamics essential for mitosis .

Properties

CAS No. |

920531-30-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxy]but-1-ynyl]-2H-furan-5-one |

InChI |

InChI=1S/C12H16O3/c1-9(15-12(2,3)4)5-6-10-7-11(13)14-8-10/h7,9H,8H2,1-4H3 |

InChI Key |

SOTIAHMDSABJAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC1=CC(=O)OC1)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.